5-Chloro-2-fluorobenzotrifluoride

Physical Chemistry Process Chemistry Purification

5-Chloro-2-fluorobenzotrifluoride (CAS 89634-74-2) is a halogenated aromatic compound, specifically a trifluoromethyl-substituted benzene derivative bearing both chlorine and fluorine substituents. With a molecular formula of C7H3ClF4 and a molecular weight of 198.55 g/mol , this compound is available as a liquid with a boiling point of 145°C, a density of 1.43 g/cm³, and a refractive index of 1.437.

Molecular Formula C7H3ClF4
Molecular Weight 198.54 g/mol
CAS No. 89634-74-2
Cat. No. B1662089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluorobenzotrifluoride
CAS89634-74-2
Molecular FormulaC7H3ClF4
Molecular Weight198.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(F)(F)F)F
InChIInChI=1S/C7H3ClF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
InChIKeyPFLGDQIWYTWKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-fluorobenzotrifluoride (CAS 89634-74-2) Procurement Specifications: Physicochemical Properties and Purity Standards


5-Chloro-2-fluorobenzotrifluoride (CAS 89634-74-2) is a halogenated aromatic compound, specifically a trifluoromethyl-substituted benzene derivative bearing both chlorine and fluorine substituents [1]. With a molecular formula of C7H3ClF4 and a molecular weight of 198.55 g/mol , this compound is available as a liquid with a boiling point of 145°C, a density of 1.43 g/cm³, and a refractive index of 1.437 [2]. Commercial sources typically offer this compound at 98% purity or higher, suitable for use as a synthetic intermediate in pharmaceutical and agrochemical research and development .

Why 5-Chloro-2-fluorobenzotrifluoride Isomers Are Not Interchangeable: Critical Substituent Position Effects


The substitution pattern of chloro-fluoro-benzotrifluoride isomers profoundly influences their physicochemical properties, reactivity, and ultimate utility. While all share the same molecular formula (C7H3ClF4), the specific arrangement of the chlorine, fluorine, and trifluoromethyl groups on the aromatic ring dictates boiling points, flash points, and densities, impacting isolation, handling, and downstream reaction design [1][2]. Furthermore, the unique ortho-relationship between the fluorine and trifluoromethyl groups in 5-Chloro-2-fluorobenzotrifluoride creates a reactive site for nucleophilic aromatic substitution (SNAr) that is not present in other positional isomers, enabling specific synthetic transformations that would be inefficient or impossible with a generic alternative [3][4].

5-Chloro-2-fluorobenzotrifluoride Comparative Analysis: Physicochemical and Reactivity Differentiation Data


Comparative Boiling Points of Chloro-fluoro-benzotrifluoride Isomers

5-Chloro-2-fluorobenzotrifluoride exhibits a boiling point of 145°C, which is 7.1°C lower than its positional isomer, 2-Chloro-5-fluorobenzotrifluoride (152.1°C), and 8°C higher than the 3-Chloro-4-fluoro isomer (137°C) [1][2]. This intermediate volatility can be advantageous for separation from reaction mixtures and for purification via fractional distillation.

Physical Chemistry Process Chemistry Purification

Comparative Flash Point Safety Assessment for Handling and Storage

The flash point of 5-Chloro-2-fluorobenzotrifluoride is reported as 47°C, which is lower than the 50.8°C flash point of the 2-Chloro-5-fluoro isomer and higher than the 42°C flash point of the 3-Chloro-4-fluoro isomer [1][2]. This places the compound in the Class III flammable liquid category, with a hazard profile that differs from its analogs, directly influencing storage requirements and safe handling protocols.

Safety Process Chemistry Material Handling

Density Variation Among Chloro-fluoro-benzotrifluoride Isomers

5-Chloro-2-fluorobenzotrifluoride has a measured density of 1.43 g/cm³, which is slightly higher than the 2-Chloro-5-fluoro isomer (1.427 g/cm³) and notably lower than the 3-Chloro-4-fluoro isomer (1.49 g/cm³) [1][2]. Density differences, while small, can impact phase separation in liquid-liquid extraction processes and influence the calculation of molar volumes for reaction scale-up.

Physical Chemistry Formulation Material Science

Enhanced Reactivity for Nucleophilic Aromatic Substitution (SNAr) via Ortho-Fluoro Activation

The unique substitution pattern of 5-Chloro-2-fluorobenzotrifluoride positions a fluorine atom ortho to the strong electron-withdrawing trifluoromethyl group. This arrangement, a classic motif in SNAr chemistry, significantly polarizes the C-F bond, rendering the carbon highly susceptible to nucleophilic attack [1]. In contrast, isomers like 2-Chloro-5-fluorobenzotrifluoride and 3-Chloro-4-fluorobenzotrifluoride lack this specific ortho-relationship, resulting in lower reactivity for the same class of nucleophilic substitution reactions [2]. This site-selectivity allows for the chemoselective installation of diverse nucleophiles at the fluorine-bearing carbon, a key step in building molecular complexity for drug candidates.

Synthetic Methodology Medicinal Chemistry C-F Activation

Optimal Use Cases for 5-Chloro-2-fluorobenzotrifluoride Based on Differentiated Properties


Synthesis of Novel Agrochemicals via Ortho-Directed C-F Functionalization

Leveraging the activated ortho-fluoro group adjacent to the trifluoromethyl moiety, this compound serves as an ideal precursor for the construction of novel agrochemical candidates. The predictable site-selectivity for nucleophilic aromatic substitution (SNAr) allows for the introduction of amines, thiols, or alkoxides, generating diverse libraries of trifluoromethylated aromatics. This approach directly exploits the reactivity advantage discussed in Evidence Item 4, potentially shortening synthetic routes to new herbicides or fungicides .

Process Development Requiring Specific Volatility and Safety Thresholds

For process chemists scaling up a reaction, the specific boiling point (145°C) and flash point (47°C) of this isomer are critical parameters. These values, which are distinct from other isomers (as shown in Evidence Items 1 and 2), dictate the choice of distillation equipment and the necessary safety protocols for handling flammable liquids. A process designed around these specific values would be at risk of inefficiency or safety incidents if a generic isomer with different physical properties were substituted [1].

Building Block for Fluorinated Pharmaceutical Intermediates

The combination of a chlorine atom, a fluorine atom, and a trifluoromethyl group in a single aromatic ring provides a versatile handle for further functionalization. The chlorine atom can undergo cross-coupling reactions (e.g., Suzuki-Miyaura), while the ortho-fluoro group is activated for SNAr. This orthogonal reactivity profile makes it a strategic intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), where the specific regiochemistry of the final product is crucial for biological activity .

Purification Studies Involving Liquid-Liquid Extraction

The density of 5-Chloro-2-fluorobenzotrifluoride (1.43 g/cm³) is a key factor in designing efficient liquid-liquid extraction protocols. Its difference from the density of the 3-Chloro-4-fluoro isomer (1.49 g/cm³), as highlighted in Evidence Item 3, can influence phase separation times and the distribution of impurities. Using the correct isomer ensures the designed purification procedure, often based on density-driven separations, will perform as expected without costly re-optimization [2].

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